![molecular formula C10H11N5O4 B2911605 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid CAS No. 2054953-25-0](/img/structure/B2911605.png)
3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by nitration to introduce the nitro group. The butanoic acid moiety is then attached through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazole rings can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid . Compared to these, 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is unique due to its dual pyrazole rings and specific substitution pattern, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c1-7(2-10(16)17)13-5-8(3-11-13)14-6-9(4-12-14)15(18)19/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWOXAACLKSJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
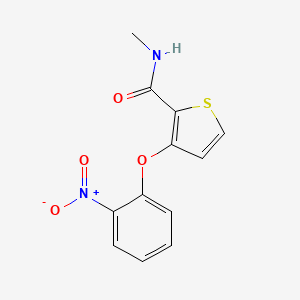
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
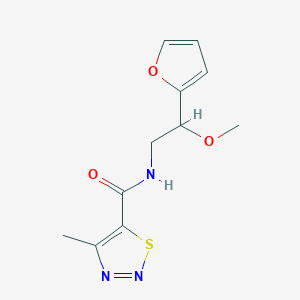
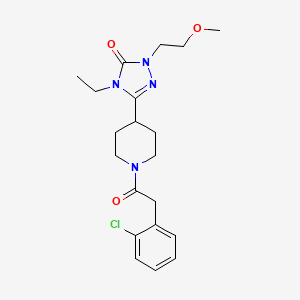
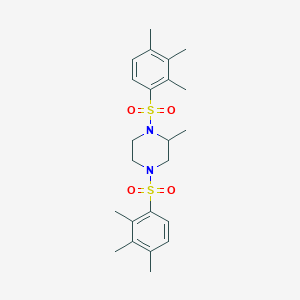
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![4-amino-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)
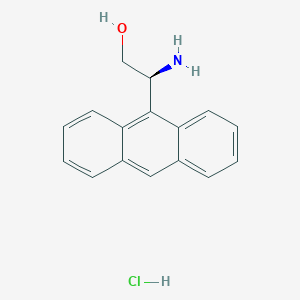
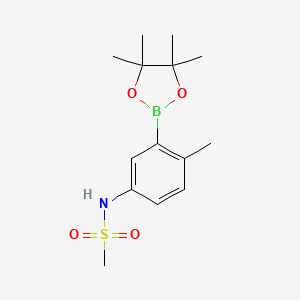
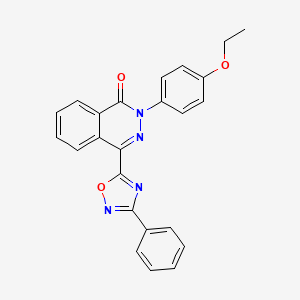
![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)
